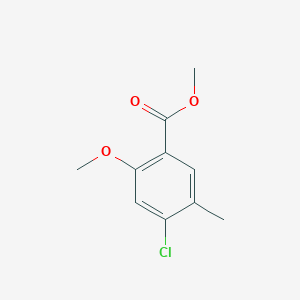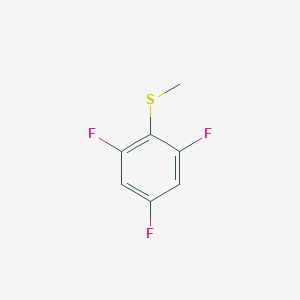
5-Chloro-9-isopropylidene-1,4-dihydro-1,4-methano-naphthalene
Übersicht
Beschreibung
5-Chloro-9-isopropylidene-1,4-dihydro-1,4-methano-naphthalene (also known as 5-Chloro-1,4-dihydro-1,4-methano-naphthalene) is an organic compound with a unique chemical structure. It is an isomer of 1,4-dihydro-1,4-methano-naphthalene (also known as 1,4-dihydroxy-1,4-methano-naphthalene). 5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been widely studied due to its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been studied extensively in the fields of medicinal chemistry, drug synthesis, and biochemistry. It has been used in the synthesis of a number of drugs, such as the anti-inflammatory drug mefenamic acid and the anticonvulsant drug phenobarbital. It has also been used as a starting material in the synthesis of a number of other compounds, such as the anti-cancer drug paclitaxel and the anti-diabetic drug glimepiride. In addition, it has been used to synthesize a variety of other compounds with potential therapeutic applications, such as the anti-anxiety drug buspirone and the anti-depressant drug fluoxetine.
Wirkmechanismus
5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been found to act as a substrate for a number of enzymes, including cytochrome P450, cytochrome b5, and aldehyde oxidase. These enzymes are involved in the metabolism of a variety of drugs and other compounds, and the action of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene on these enzymes can affect the metabolism of these drugs and other compounds. In addition, 5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been found to act as a substrate for a number of other enzymes, including glutathione S-transferase and thioredoxin reductase.
Biochemical and Physiological Effects
5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been found to have a number of biochemical and physiological effects. It has been found to act as an antioxidant, which can help to protect cells from damage caused by free radicals. In addition, it has been found to have anti-inflammatory and anti-cancer properties, and it has also been found to have anti-diabetic and anti-hypertensive effects. Furthermore, it has been found to have anti-convulsant and anti-depressant effects, and it has also been found to have anti-anxiety and anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is also relatively inexpensive. In addition, it has a wide range of potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. However, there are also some limitations to the use of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene in laboratory experiments. It is not very stable in the presence of light and heat, and it is also not very soluble in water.
Zukünftige Richtungen
The potential applications of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene are numerous, and there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene, in order to better understand its potential therapeutic applications. Another potential direction is to explore the use of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene in the synthesis of new drugs and other compounds. Finally, further research could be done to explore the potential uses of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene in the fields of nanotechnology and materials science.
Eigenschaften
IUPAC Name |
3-chloro-11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-8(2)13-10-6-7-11(13)14-9(10)4-3-5-12(14)15/h3-7,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATVCKRTKSTTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C=CC1C3=C2C=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


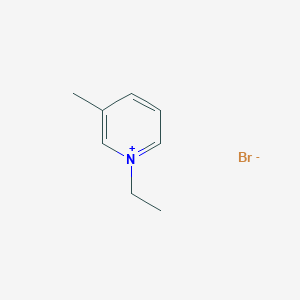
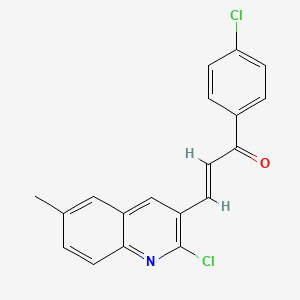
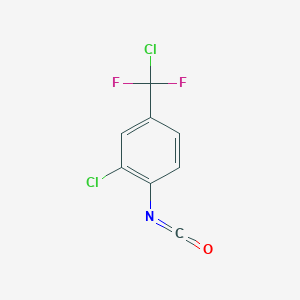
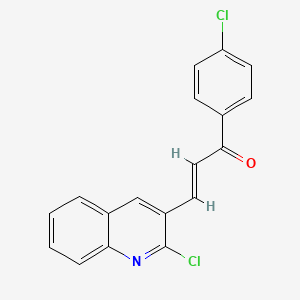
![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)

